molecular formula C20H19N3O3S3 B2540433 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1098638-49-3

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2540433
CAS No.: 1098638-49-3
M. Wt: 445.57
InChI Key: KVLIYJQNMGZEDU-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O3S3 and its molecular weight is 445.57. The purity is usually 95%.
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Scientific Research Applications

Optical Sensors and Biological Significance

Compounds featuring heteroatoms and their derivatives, including thiazole and pyrrolidine structures, have been extensively utilized in the development of optical sensors due to their significant biological and medicinal properties. These compounds' ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. The review by Jindal and Kaur (2021) provides an extensive anthology of literature focusing on pyrimidine derivatives as exquisite sensing materials, highlighting their applications in optical sensors and their wide range of biological and medicinal applications (Jindal & Kaur, 2021).

Central Nervous System (CNS) Acting Drugs

Research indicates that heterocycles containing heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) form a significant class of organic compounds with potential CNS effects. These include thiophene and pyrrolidine derivatives, among others, suggesting their role in synthesizing compounds that may exhibit CNS activity, as explored by Saganuwan (2017) in their investigation into functional chemical groups (Saganuwan, 2017).

Chemical and Biological Properties of Heterocyclic Compounds

The chemistry and properties of heterocyclic compounds, such as those containing pyridine, benzimidazole, and thiazole, have been reviewed to summarize their preparation, properties, and applications, including their biological and electrochemical activity. This indicates potential scientific applications in materials science and biochemistry, as detailed by Boča, Jameson, and Linert (2011) (Boča, Jameson, & Linert, 2011).

Structure-Activity Relationships of Thiophene Derivatives

Drehsen and Engel (1983) reviewed the structure-activity relationships of thiophene derivatives over the last decade, focusing on their therapeutic properties indicated by specific biological test systems. This research provides insights into the molecular structures and activities of thiophene derivatives, contributing to the development of new therapeutic agents (Drehsen & Engel, 1983).

Antitubercular Activity

Investigations into compounds with pyridine and thiophene structures have shown significant antitubercular activity against various strains of Mycobacterium tuberculosis. Asif (2014) reviewed the modification of isoniazid structures, revealing the potential of these compounds in developing new leads for anti-TB compounds, highlighting their effectiveness against resistant strains (Asif, 2014).

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S3/c24-19(15-7-3-11-23(15)29(25,26)17-8-4-12-27-17)22-20-21-18-14-6-2-1-5-13(14)9-10-16(18)28-20/h1-2,4-6,8,12,15H,3,7,9-11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLIYJQNMGZEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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